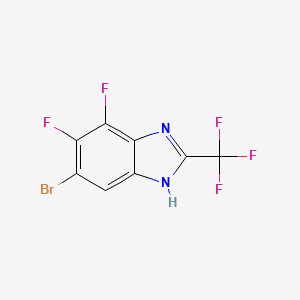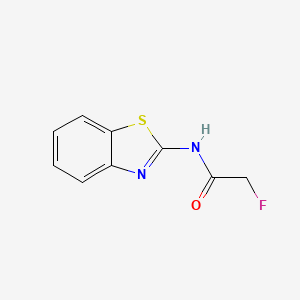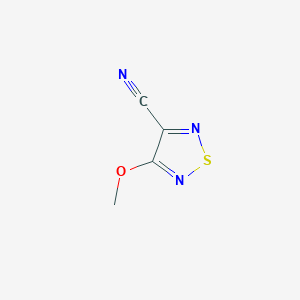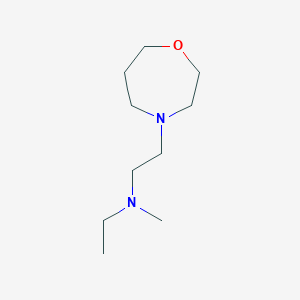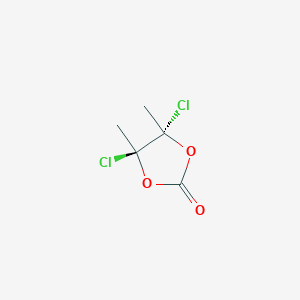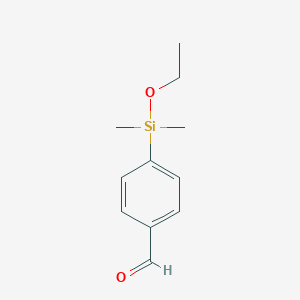
4-(Ethoxydimethylsilyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxydimethylsilyl)benzaldehyde: is an organic compound characterized by the presence of an ethoxydimethylsilyl group attached to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxydimethylsilyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using a base.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Ethoxydimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxydimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-(Ethoxydimethylsilyl)benzoic acid.
Reduction: 4-(Ethoxydimethylsilyl)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-(Ethoxydimethylsilyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as precursors for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-(Ethoxydimethylsilyl)benzaldehyde involves its interaction with various molecular targets, depending on its specific application. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-Ethynylbenzaldehyde: An ethynyl derivative of benzaldehyde with similar reactivity and applications.
4-Hydroxybenzaldehyde: A hydroxyl derivative with distinct chemical properties and uses.
4-Bromobenzaldehyde: A bromine-substituted benzaldehyde used as a precursor in various synthetic reactions.
Uniqueness: 4-(Ethoxydimethylsilyl)benzaldehyde is unique due to the presence of the ethoxydimethylsilyl group, which imparts specific chemical reactivity and potential for diverse applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C11H16O2Si |
|---|---|
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
4-[ethoxy(dimethyl)silyl]benzaldehyde |
InChI |
InChI=1S/C11H16O2Si/c1-4-13-14(2,3)11-7-5-10(9-12)6-8-11/h5-9H,4H2,1-3H3 |
Clé InChI |
FRXJZEBUWPGBGF-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


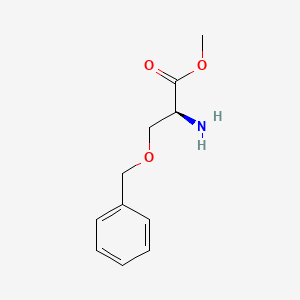
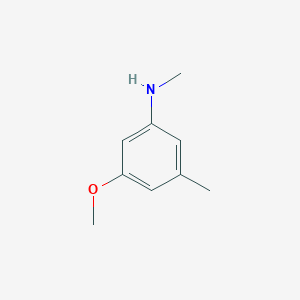
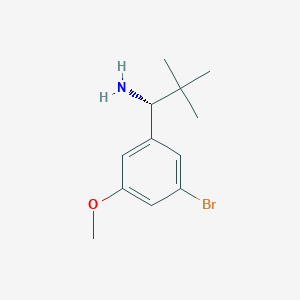
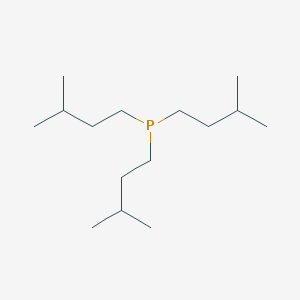
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
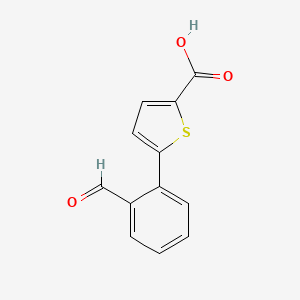
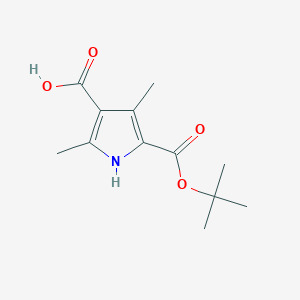

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
